Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.: 2411326-20-8
VCID: VC6596083
InChI: InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+
SMILES: CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate

CAS No.: 2411326-20-8

Cat. No.: VC6596083

Molecular Formula: C18H22N2O4

Molecular Weight: 330.384

* For research use only. Not for human or veterinary use.

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate - 2411326-20-8

Specification

CAS No. 2411326-20-8
Molecular Formula C18H22N2O4
Molecular Weight 330.384
IUPAC Name methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
Standard InChI InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+
Standard InChI Key UMMRHWWZCGGKGU-CMDGGOBGSA-N
SMILES CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate, delineates its structure:

  • A piperidine ring (C₅H₁₁N) substituted at the 4-position with a methyl(phenyl)carbamoyl group (–N(C=O)N(CH₃)Ph).

  • A conjugated α,β-unsaturated ester (–CH₂–C(=O)–CH₂–COOCH₃) in the E-configuration.

The molecular formula is C₁₉H₂₃N₂O₄, with a calculated molecular weight of 343.40 g/mol .

Stereochemical Features

The E-configuration of the double bond in the but-2-enoate moiety imposes rigidity, influencing electronic conjugation and intermolecular interactions. The piperidine ring adopts a chair conformation, with the carbamoyl group occupying an equatorial position to minimize steric strain .

Synthesis and Derivative Chemistry

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous piperidine-carbamoyl derivatives are typically synthesized via:

  • Piperidine Functionalization: Introduction of the carbamoyl group via reaction of piperidine with methyl(phenyl)isocyanate.

  • Esterification: Condensation of the resulting piperidinyl-carbamate with maleic anhydride, followed by esterification with methanol .

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
4-(Methyl(phenyl)carbamoyl)piperidineCore heterocycle
Maleic anhydrideα,β-Unsaturated diacid source
MethanolEsterifying agent

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (moderate lipophilicity) using fragment-based methods.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the aromatic and ester groups; soluble in polar aprotic solvents (e.g., DMSO, acetone) .

Spectral Characteristics

  • IR Spectroscopy: Strong bands at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (α,β-unsaturated ketone), and ~1650 cm⁻¹ (carbamate C=O) .

  • NMR: Key signals include δ 6.8–7.5 ppm (aromatic protons), δ 3.6 ppm (ester methoxy), and δ 2.3–3.2 ppm (piperidine and methyl groups) .

Applications in Materials Science

Polymer Chemistry

The α,β-unsaturated ester moiety allows participation in radical polymerization or Diels-Alder reactions, enabling the synthesis of functionalized polymers .

Coordination Chemistry

The carbamoyl group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic applications .

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